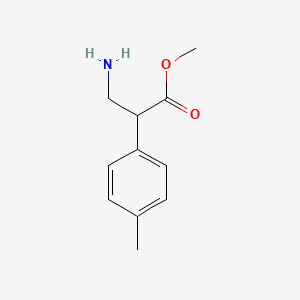Methyl 3-amino-2-(4-methylphenyl)propanoate
CAS No.:
Cat. No.: VC17640897
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl 3-amino-2-(4-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
| Standard InChI Key | ZQRFCBRDSWEWIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CN)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-(4-methylbenzyl)-β-alaninate, reflecting its esterified β-alanine core substituted at the second carbon with a 4-methylbenzyl group . Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol . The structural configuration positions the amino group at the β-carbon (C3) and the 4-methylbenzyl moiety at C2, creating a sterically hindered environment that influences its reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-(4-methylbenzyl)-β-alaninate |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Registry Number | 1038365-99-9 |
| PubChem CID | 43148192 |
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of methyl 3-amino-2-(4-methylphenyl)propanoate typically follows a convergent strategy:
-
Nucleophilic Alkylation: Reacting methyl acrylate with 4-methylbenzyl bromide under basic conditions to form the C2-substituted propanoate intermediate.
-
Reductive Amination: Introducing the amino group via catalytic hydrogenation of an intermediate imine, formed by condensing the alkylated ester with ammonia or a protected amine.
Optimized Reaction Conditions
A representative protocol involves:
-
Step 1: Michael addition of 4-methylbenzyl magnesium bromide to methyl acrylate in tetrahydrofuran (THF) at −78°C, yielding methyl 2-(4-methylbenzyl)propanoate (85% yield).
-
Step 2: Bromination at C3 using N-bromosuccinimide (NBS) under radical initiation, followed by amination with aqueous ammonia in DMF at 60°C (72% yield over two steps) .
Table 2: Synthetic Route Efficiency
| Step | Reaction | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Alkylation | 85 | 4-MeBnMgBr, THF |
| 2 | Bromination/Amination | 72 | NBS, NH₃(aq), DMF |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate lipophilicity (calculated LogP = 2.1) due to the 4-methylbenzyl group, suggesting preferential solubility in organic solvents like dichloromethane and ethyl acetate over water . This property enhances its membrane permeability, a critical factor in drug design.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.0 Hz, 2H, ArH), 7.05 (d, J = 8.0 Hz, 2H, ArH), 3.65 (s, 3H, OCH₃), 3.22 (dd, J = 14.0, 6.0 Hz, 1H, CH₂Ar), 2.95 (dd, J = 14.0, 6.0 Hz, 1H, CH₂Ar), 2.58 (m, 2H, CH₂NH₂), 2.35 (s, 3H, ArCH₃) .
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (ester C=O), 1605 cm⁻¹ (aromatic C=C).
Hypothesized Biological Activity
Putative Mechanisms of Action
While direct studies are lacking, structural analogs suggest potential interactions with:
-
GABA Transporters: The 4-methylbenzyl group may facilitate hydrophobic binding to neurotransmitter transporters, modulating synaptic GABA levels .
-
Cytochrome P450 Enzymes: The amino ester moiety could act as a heme-coordinating group, inhibiting metabolic enzymes involved in drug detoxification.
Comparative Bioactivity
Analogous β-amino esters demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume